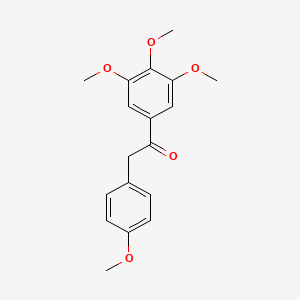
Ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenyl-5-hexenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenyl-5-hexenoate: is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl group (C₂H₅): The ethyl group is attached to the carbon chain, providing the compound’s name.
Acetyl group (CH₃CO): This functional group contributes to the compound’s reactivity and chemical behavior.
Amino group (NH₂): The amino group introduces basic properties and potential for hydrogen bonding.
Tricyano group (NC₃): The presence of three cyano (CN) groups imparts electron-withdrawing characteristics.
Métodos De Preparación
Synthetic Routes::
Knoevenagel Condensation:
- Industrial synthesis typically involves optimized conditions for scalability, yield, and purity.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation reactions due to the presence of the acetyl group.
Reduction: Reduction of the cyano group can yield corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Sodium cyanide (NaCN), ammonia (NH₃), and various oxidizing/reducing agents.
Major Products: Amines, substituted derivatives, and related compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored for drug development (e.g., antitumor agents).
Industry: Employed in the synthesis of complex molecules.
Mecanismo De Acción
Targets: Specific enzymes, receptors, or cellular pathways.
Pathways: Modulation of biochemical processes (e.g., inhibition of protein kinases).
Comparación Con Compuestos Similares
Uniqueness: The combination of acetyl, amino, and tricyano groups sets it apart.
Similar Compounds: Related compounds include other cyano-substituted esters and amines.
Propiedades
Fórmula molecular |
C19H18N4O3 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenylhex-5-enoate |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)16(12(2)24)17(13-7-5-4-6-8-13)15(11-22)18(23)14(9-20)10-21/h4-8,15-17H,3,23H2,1-2H3 |
Clave InChI |
KJAJSAQBIXWDHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1=CC=CC=C1)C(C#N)C(=C(C#N)C#N)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11048332.png)
![1'-(5-bromopyridin-2-yl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11048336.png)
![2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11048344.png)
![4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11048351.png)
![(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11048358.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11048364.png)
![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11048367.png)
![4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11048381.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11048386.png)

![1-cycloheptyl-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048391.png)
![(1S,5R)-N-(3,5-dichlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11048392.png)
![[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048400.png)
![Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11048407.png)